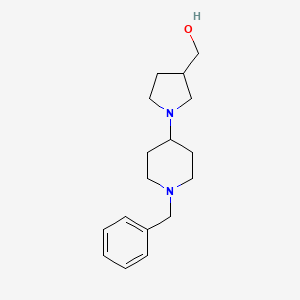

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol

Descripción general

Descripción

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like benzylamine and acetaldehyde.

Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Functional Group Transformations

The methanol (-CH₂OH) and tertiary amine groups in the molecule enable diverse derivatizations:

Oxidation Reactions

- Methanol → Aldehyde : Catalytic oxidation using Pd/C under aerobic conditions yields the corresponding aldehyde (unstable intermediate).

- Amine → Nitrile : Replacement of the tertiary amine with a nitrile group reduces binding affinity to targets like menin by >10-fold (e.g., compound 31 vs. MIV-6 in menin-MLL inhibition studies) .

Acylation Reactions

- Amide Formation : Reacting the amine with benzoyl chloride derivatives forms carboxamides (e.g., N-[1-(1-benzylpiperidin-4-yl)pyrrolidin-3-yl]-4-[(4-tert-butylphenoxy)methyl]benzamide ) under carbodiimide coupling conditions .

Catalytic Hydrogenation

The benzyl group on the piperidine ring is susceptible to hydrogenolysis:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol | Pd(OH)₂/C | H₂ (50 psi), 50°C, 12 h | Piperidine-pyrrolidine core | 89–98 |

Applications :

- Debenzylation enables further functionalization of the piperidine nitrogen for drug discovery (e.g., M4 receptor antagonists) .

Structural Modifications for Bioactivity

- P1 Pocket Optimization : Introducing hydrophobic groups (e.g., alkoxy) on the cyclopentyl ring adjacent to the tertiary carbon enhances binding affinity to menin by >100-fold (e.g., compound 39 vs. 31 ) .

- Chiral Resolution : Use of L-DTTA in salt formation ensures (3R,4R) stereochemistry, critical for target selectivity .

Stability and Industrial Feasibility

- Advantages :

- Challenges :

Table 1: Comparison of Synthetic Routes

Table 2: Reaction Conditions for Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | Ethanol | 10–80 | 2–60 | 22–23.8 |

| Pd(OH)₂/C | Methanol | 50 | 12 | 89–98 |

Aplicaciones Científicas De Investigación

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol: has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- (1-Benzylpiperidin-4-yl)methanol

- (1-Benzylpiperidin-4-yl)urea

- (1-Benzylpiperidin-4-yl)thiourea

Uniqueness

- The presence of both piperidine and pyrrolidine rings in (1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol makes it unique compared to other similar compounds.

- The hydroxyl group at the methanol position adds to its distinct chemical properties and potential applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields. Further research is essential to fully understand its potential and applications.

Actividad Biológica

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol, also known by its CAS number 937601-78-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O, with a molecular weight of approximately 274.41 g/mol. The compound features a unique structure that includes both piperidine and pyrrolidine rings, which contribute to its biological activity.

Research indicates that this compound may modulate various biological pathways through its interaction with specific receptors and enzymes. The compound has been studied for its potential to inhibit histone lysine demethylases (KDMs), which play a crucial role in gene regulation and are implicated in cancer and other diseases .

1. Neuroprotective Effects

One of the primary areas of interest for this compound is its neuroprotective properties. Studies have shown that it can mitigate excitotoxic damage in neuronal models, which is particularly relevant for neurodegenerative diseases like Alzheimer's disease (AD). The compound's ability to decrease the release of excitatory neurotransmitters and prevent glial activation suggests its potential as a therapeutic agent in AD treatment .

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound's structural characteristics may enhance its binding affinity to cancer-related targets, leading to apoptosis in tumor cells .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

In a study focusing on excitotoxicity models, this compound was shown to significantly reduce neuronal cell death induced by glutamate toxicity. The mechanism involved the inhibition of excessive calcium influx and the subsequent activation of apoptotic pathways . This finding underscores the compound's potential as a multi-targeted agent in neurodegenerative disease therapy.

Case Study: Anticancer Properties

Another study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated that it exhibited better cytotoxicity compared to standard chemotherapeutic agents, suggesting its viability as a lead compound for developing new cancer therapies .

Propiedades

IUPAC Name |

[1-(1-benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c20-14-16-6-11-19(13-16)17-7-9-18(10-8-17)12-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUHOOSPLSCJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)CO)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594766 | |

| Record name | [1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-78-0 | |

| Record name | 1-[1-(Phenylmethyl)-4-piperidinyl]-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.